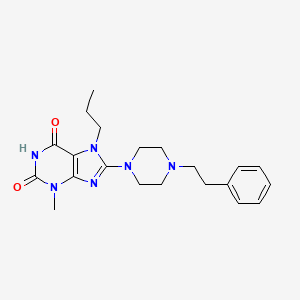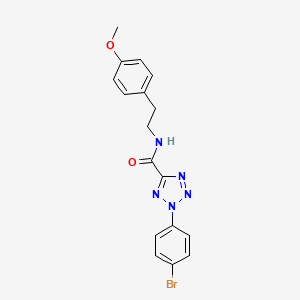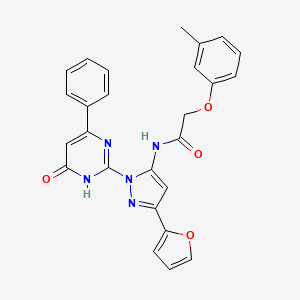
4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-ethoxy-N-(2-(furan-3-yl)ethyl)benzamide is a benzamide derivative with potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties. For instance, the synthesis of benzamide derivatives with furan moieties has been explored as potential therapeutic agents for Alzheimer’s disease .
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide derivatives with various substituents. In the second paper, a series of benzamides with a furan ring and a piperazine moiety were synthesized and evaluated for their potential as Alzheimer’s disease therapeutics . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable, involving the coupling of the appropriate furan-ethylamine with a 4-ethoxybenzoyl chloride under suitable conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The second paper discusses the structural confirmation of synthesized compounds using IR, 1H-NMR, and EI-MS spectral data . These techniques could similarly be used to analyze the structure of this compound, ensuring the correct formation of the compound and the integrity of the furan and ethoxy substituents.
Chemical Reactions Analysis
The first paper describes an unexpected cyclodehydration reaction involving a related compound, α-(4-ethoxynaphth-1-yl)benzoin, which instead of undergoing reduction, cyclized to form a naphtho-furan derivative . This indicates that compounds with ethoxy and furan groups can undergo complex reactions under acidic conditions, which could be relevant when considering the stability and reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their substituents. The second paper suggests that the presence of a 4-ethylphenyl group significantly enhances the potency of the molecule against butyrylcholinesterase, an enzyme target for Alzheimer’s disease . This implies that the ethoxy and furan-ethyl substituents in this compound could also affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and enzyme inhibition potential.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activities
- Novel 3-arylaminobenzofuran derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. These compounds, characterized by specific substituents, demonstrated significant antiproliferative activity against cancer cells, inhibited tubulin polymerization, induced apoptosis, and showed potent in vitro and in vivo vascular disrupting properties (Romagnoli et al., 2015).
Synthesis Methodologies
- A study on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors highlights the role of molecular sieves in facilitating these reactions (Pacheco et al., 2015).
Receptor Binding Properties
- Research on benzamide derivatives, including the selective dopamine-D2 binding site antagonist eticlopride, has provided insights into receptor binding properties and the potential for use in neuropharmacology and imaging. These studies explore the specificity and selectivity of benzamides for certain receptors, offering a foundation for the development of diagnostic and therapeutic agents (Hall et al., 1985).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various receptors and enzymes, which play a crucial role in numerous biological processes .
Mode of Action
Compounds with similar structures are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14-5-3-13(4-6-14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHZFQFHGHSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)


![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)
